3-Bromofuran-2-carbonitrile
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Overview
Description
3-Bromofuran-2-carbonitrile is an organic compound with the molecular formula C5H2BrNO It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the third position and a nitrile group at the second position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromofuran-2-carbonitrile can be synthesized through several methods. One common approach involves the bromination of furan-2-carbonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the third position of the furan ring.
Another method involves the use of 3-bromofuran as a starting material. The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromofuran-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted furan derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Major Products Formed
Substitution Reactions: Substituted furan derivatives with various functional groups.
Oxidation Reactions: Furanones or other oxygenated derivatives.
Reduction Reactions: Amines or other reduced functional groups.
Scientific Research Applications
3-Bromofuran-2-carbonitrile has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific biological pathways or receptors.
Material Science: It is used in the synthesis of functional materials, such as polymers and advanced materials with specific properties.
Chemical Biology: The compound is employed in the study of biological systems and the development of chemical probes for investigating biological processes.
Mechanism of Action
The mechanism of action of 3-bromofuran-2-carbonitrile depends on its specific application and the target it interacts with. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, modulating their activity, and influencing biological pathways. The bromine and nitrile groups can participate in various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromofuran: Lacks the nitrile group and is primarily used as an intermediate in organic synthesis.
2-Bromofuran-3-carbonitrile: Isomeric compound with the bromine and nitrile groups at different positions.
3-Chlorofuran-2-carbonitrile: Contains a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
3-Bromofuran-2-carbonitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications.
Properties
IUPAC Name |
3-bromofuran-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO/c6-4-1-2-8-5(4)3-7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBHDRWOPSSOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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